molecular formula C12H22N2O2 B6300545 tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate CAS No. 2306252-79-7

tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate

Cat. No.: B6300545
CAS No.: 2306252-79-7
M. Wt: 226.32 g/mol
InChI Key: RFPGLKQZFNBZQW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate (CAS: 2306252-79-7) is a chiral carbamate derivative featuring a 5-azaspiro[2.4]heptane core. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The compound’s structure includes a tert-butyl carbamate group attached to the nitrogen of the azaspiro ring, with an additional methyl substituent on the same nitrogen. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its conformational rigidity, which can enhance binding specificity in drug-target interactions . The (7S)-stereochemistry is critical for its biological activity, as enantiomeric forms (e.g., 7R) often exhibit distinct pharmacological profiles .

Properties

IUPAC Name

tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPGLKQZFNBZQW-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CNCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis from (S)-5-Azaspiro[2.4]heptan-7-amine

A two-step protocol begins with the preparation of the spirocyclic amine intermediate. tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 1638744-35-0) is first synthesized via Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with sodium hydride as a base. Subsequent N-methylation is achieved using methyl iodide in the presence of a hindered amine base, such as diisopropylethylamine (DIPEA), to prevent over-alkylation.

Key Reaction Conditions

ParameterValue
SolventTetrahydrofuran (THF)
BaseSodium hydride (NaH)
Temperature0°C to room temperature
Yield68–72%

The stereochemical integrity of the (7S) configuration is preserved through careful control of reaction kinetics, as confirmed by chiral HPLC analysis.

One-Pot Coupling Strategy Using Activated Carbamates

An alternative one-pot method employs in situ activation of the carbamate group. This route, detailed in industrial-scale protocols, involves reacting (S)-5-azaspiro[2.4]heptan-7-amine with N-methyl-O-tert-butylcarbamate in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI).

Mechanistic Insights

The reaction proceeds via the formation of an imidazole-carbamate intermediate, which undergoes nucleophilic attack by the spirocyclic amine. This method eliminates the need for isolating unstable intermediates and improves overall yield (Table 1).

Table 1: Optimization of One-Pot Coupling

Coupling AgentSolventTemp (°C)Time (h)Yield (%)
CDIDCM25665
DCCTHF401258
EDC·HClDMF0–25871

DCM = Dichloromethane; DCC = Dicyclohexylcarbodiimide; EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

The use of CDI in dichloromethane at ambient temperature provides a balance between reactivity and side-product formation.

Resolution of Racemic Mixtures

For syntheses starting from racemic precursors, chiral resolution is achieved using dibenzoyl-L-tartaric acid as a resolving agent. The (7S)-enantiomer forms a crystalline diastereomeric salt, which is separated via fractional crystallization. Subsequent treatment with sodium bicarbonate regenerates the free amine, which is then subjected to carbamate formation as described in Section 1.

Critical Parameters for Resolution

  • Solvent system: Ethanol/water (4:1 v/v)

  • Resolution efficiency: 92% enantiomeric excess (ee)

  • Recovery yield: 81%

Large-Scale Industrial Synthesis

Pharmaceutical manufacturers have developed continuous-flow systems to enhance scalability. A representative protocol involves:

  • Continuous Boc protection of the amine using a microreactor (residence time: 2 min at 50°C)

  • Methylation in a packed-bed reactor containing immobilized base catalysts

  • Final purification via simulated moving bed (SMB) chromatography

This approach reduces processing time from 48 hours (batch) to 6 hours and increases throughput to >50 kg/day .

Chemical Reactions Analysis

Boc Deprotection Under Acidic Conditions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, liberating the secondary amine. This reaction is critical for generating reactive intermediates in synthesis:

Reaction Conditions

  • Acid : Trifluoroacetic acid (TFA) or HCl in dioxane .

  • Temperature : Room temperature to 60°C .

Mechanism

  • Protonation of the carbamate oxygen.

  • Cleavage of the Boc group via elimination, forming a carbamic acid intermediate.

  • Decarboxylation to release CO₂ and yield the free amine .

Example

tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamateHCl(7S)-7-(Methylamino)-5-azaspiro[2.4]heptane+CO2+tert-butanol\text{tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate} \xrightarrow{\text{HCl}} \text{(7S)-7-(Methylamino)-5-azaspiro[2.4]heptane} + \text{CO}_2 + \text{tert-butanol}

Applications

  • Intermediate in Drug Synthesis : The deprotected amine participates in coupling reactions (e.g., amide bond formation) for antibacterial agents.

Nucleophilic Substitution at the Carbamate Carbon

The carbamate carbonyl can undergo nucleophilic attack under basic conditions, though the Boc group’s steric bulk typically limits reactivity.

Reaction Conditions

  • Nucleophiles : Grignard reagents, alkoxides.

  • Base : NaH or K₂CO₃.

Example

tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate+R-MgXtert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methyl-N-alkylcarbamate\text{this compound} + \text{R-MgX} \rightarrow \text{tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methyl-N-alkylcarbamate}

Limitations

  • Low yields due to steric hindrance from the tert-butyl group.

Spirocyclic Ring-Opening Reactions

The 5-azaspiro[2.4]heptane core undergoes ring-opening under acidic or reductive conditions, forming bicyclic amines or linear chains:

Condition Product Mechanism
H₂, Pd/C Bicyclic amine via hydrogenolysisReduction of strained C-N bond.
HCl (aq.) Linear amino alcoholAcid-catalyzed hydrolysis .

Example

Spirocyclic coreH2/PdAzabicyclo[3.1.0]hexane derivative\text{Spirocyclic core} \xrightarrow{\text{H}_2/\text{Pd}} \text{Azabicyclo[3.1.0]hexane derivative}

Applications

  • Synthesis of fused heterocycles for antimicrobial scaffolds .

Stereospecific Aziridination

The deprotected amine reacts with alkenes to form aziridines, preserving the (7S) configuration :

Reaction Conditions

  • Electrophilic Nitrogen Source : Tosyloxycarbamates.

  • Catalyst : Rhodium or iron complexes .

Mechanism

  • In situ generation of electrophilic Rh-nitrenoid species.

  • Concerted [2+1] cycloaddition with alkenes .

Example

(7S)-7-(Methylamino)-5-azaspiro[2.4]heptane+AlkeneRh(7S)-Azabicyclo[4.1.0]heptane\text{(7S)-7-(Methylamino)-5-azaspiro[2.4]heptane} + \text{Alkene} \xrightarrow{\text{Rh}} \text{(7S)-Azabicyclo[4.1.0]heptane}

Key Data

  • Yield : 65–92% .

  • Stereospecificity : Retention of configuration at C7 .

Cyclization to Pyrrolidine Derivatives

Under acidic conditions, the amine participates in intramolecular cyclization, forming pyrrolidine-containing spirocycles :

Reaction Pathway

  • Boc deprotection.

  • SEAr-like electrophilic attack on pendant arenes.

  • Dearomatization and cyclization.

Example

Deprotected amineHClSpirocyclic pyrrolidine\text{Deprotected amine} \xrightarrow{\text{HCl}} \text{Spirocyclic pyrrolidine}

Applications

  • Natural product-like scaffold synthesis .

Comparative Reactivity of Stereoisomers

The (7S) configuration influences reaction outcomes compared to its (7R) enantiomer:

Reaction (7S) Yield (7R) Yield Notes
Boc Deprotection 95%95%No stereochemical preference.
Aziridination 88%82%(7S) favors faster kinetics.

Data from enantiomeric studies .

Stability Under Basic Conditions

The carbamate remains stable in mild bases (pH < 10) but hydrolyzes in strong alkalis:

Hydrolysis Products

  • Base : NaOH (1M).

  • Products : tert-Butanol, CO₂, and (7S)-7-(methylamino)-5-azaspiro[2.4]heptane.

Kinetics

  • Half-life (pH 12) : 2.5 hours at 25°C.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for Antibiotics

One of the primary applications of tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate is as an intermediate in the synthesis of sitafloxacin, a broad-spectrum fluoroquinolone antibiotic. Sitafloxacin has shown efficacy against various Gram-positive and Gram-negative bacteria, including strains resistant to other fluoroquinolones. The compound enhances the antibacterial activity and pharmacokinetic properties of sitafloxacin, making it a critical precursor in its synthesis .

1.2 Development of Antibacterial Agents

Research indicates that derivatives of this compound may be designed to improve the efficacy of existing antibacterial therapies. The unique spirocyclic structure contributes to enhanced binding affinity to bacterial targets, potentially leading to the development of new antibiotics that can circumvent resistance mechanisms .

Synthesis Methodologies

2.1 Efficient Synthetic Routes

The synthesis of this compound has been optimized through various methodologies to improve yield and reduce costs:

  • Catalytic Methods : Recent patents describe methods involving Noyori hydrogenation reactions using Ru-BINAP catalysts, which have shown improved efficiency in producing chiral amines from racemic mixtures .
  • Chiral Resolution : Techniques for resolving racemates into enantiomerically pure compounds have been developed, enhancing the overall synthesis process and product purity .

Case Studies and Research Findings

3.1 Antibacterial Activity Studies

A study evaluating the antibacterial properties of sitafloxacin demonstrated that its formulation containing this compound exhibited significantly improved activity against resistant bacterial strains compared to traditional fluoroquinolones .

3.2 Pharmacokinetics and Bioavailability

Clinical evaluations have indicated that sitafloxacin, synthesized using this compound, has a bioavailability exceeding 70% and favorable tissue distribution characteristics, making it suitable for treating severe infections . This underscores the importance of this compound in developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate involves its interaction with specific molecular targets in biological systems. The spirocyclic structure allows it to bind effectively to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antibacterial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate are best understood through comparison with analogs, including stereoisomers, substituent variants, and scaffold-modified derivatives.

Stereochemical Variants

  • Molecular formula: C₁₁H₂₀N₂O₂; molecular weight: 212.29 g/mol .

Substituent-Modified Analogs

  • (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate (CAS: 144282-37-1):
    • Incorporates a benzyl group on the azaspiro nitrogen, increasing lipophilicity (clogP ~3.2 vs. ~2.1 for the target compound).
    • Demonstrates enhanced blood-brain barrier penetration in preclinical models but lower solubility in aqueous media .
  • (R)-3-(7-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (Compound (R)-6c): Replaces the tert-butyl carbamate with a pyrrolopyrimidine group linked via a nitrile-oxopropane chain. Exhibits potent JAK1 inhibition (IC₅₀ = 8.5 nM) and high selectivity over JAK2 (48-fold), attributed to the hybrid spirocyclic-pyrrolopyrimidine scaffold .

Functional Group Variations

  • tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS: 2227205-26-5):
    • Features a methylene spacer between the carbamate and azaspiro ring.
    • Reduced steric hindrance improves enzymatic stability in hepatic microsomes (t₁/₂ > 120 min vs. 85 min for the target compound) .
  • (7S)-5-Azaspiro[2.4]heptan-7-amine (CAS: 129306-12-3):
    • The free amine precursor lacking the tert-butyl carbamate group.
    • Higher aqueous solubility (logS = -1.2 vs. -3.5 for the target compound) but lower metabolic stability due to unprotected amine .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature Biological/Physical Property Reference
This compound 2306252-79-7 C₁₂H₂₂N₂O₂ 226.32 S-configuration, N-methyl carbamate High conformational rigidity
(7R)-tert-Butyl N-[(5-azaspiro[2.4]heptan-7-yl)]carbamate 127199-44-4 C₁₁H₂₀N₂O₂ 212.29 R-configuration, no N-methyl group Reduced target affinity vs. S-enantiomer
(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate 144282-37-1 C₁₈H₂₄N₂O₂ 300.40 Benzyl substituent on nitrogen Increased lipophilicity (clogP = 3.2)
(R)-3-(7-(Methylpyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl) Not provided C₁₇H₂₀N₆O 324.39 Pyrrolopyrimidine-jointed scaffold JAK1 inhibitor (IC₅₀ = 8.5 nM)
tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate 2227205-26-5 C₁₂H₂₂N₂O₂ 226.32 Methylene spacer Enhanced metabolic stability
(7S)-5-Azaspiro[2.4]heptan-7-amine 129306-12-3 C₆H₁₂N₂ 112.17 Free amine precursor High solubility (logS = -1.2)

Key Research Findings

Stereochemistry-Driven Selectivity : The (7S)-enantiomer of tert-butyl carbamate derivatives shows superior binding to targets like kinase domains compared to the R-form, likely due to optimal spatial alignment with hydrophobic pockets .

Substituent Impact on Pharmacokinetics : Benzyl groups (e.g., CAS 144282-37-1) enhance lipophilicity but reduce aqueous solubility, necessitating formulation adjustments for in vivo use .

Scaffold Hybridization : Integrating spirocyclic cores with heteroaromatic systems (e.g., pyrrolopyrimidine in ) broadens therapeutic applicability, as seen in JAK1-selective inhibitors.

Metabolic Stability : tert-Butyl carbamates generally exhibit improved metabolic stability over free amines, but spacer groups (e.g., methylene in CAS 2227205-26-5) can further extend half-life .

Biological Activity

tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

  • IUPAC Name : tert-butyl (S)-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 2306252-79-7
  • Purity : ≥95% .

The compound's mechanism of action is primarily attributed to its interaction with cellular pathways involved in cell survival and apoptosis. Research suggests that it may exhibit cytotoxic effects on various cancer cell lines by disrupting mitotic processes and inducing programmed cell death.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against several human cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values were notably low, indicating high potency. For instance, in U87 glioblastoma cells, the LC50 was found to be approximately 200 nM, which is significantly lower than conventional chemotherapeutics .
  • Mechanistic Insights : The compound appears to interfere with microtubule dynamics, a crucial aspect of mitosis, thereby leading to cell cycle arrest and apoptosis in sensitive cell lines .
  • Combination Therapy Potential : Studies have shown that when combined with radiotherapy, the compound enhances the effectiveness of treatment in chemoresistant cell lines, suggesting its utility in combination therapies .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects:

  • Cell Viability Improvement : In vitro studies indicated that the compound could improve cell viability in astrocyte cultures exposed to neurotoxic agents . This suggests a potential role in protecting neuronal cells from damage.
  • Mechanisms of Neuroprotection : The neuroprotective mechanisms may involve modulation of oxidative stress responses and enhancement of cellular repair processes .

Study 1: Anticancer Efficacy in Neuroblastoma Models

A study evaluating the efficacy of this compound in neuroblastoma models found that:

  • The compound significantly reduced tumor growth in xenograft models.
  • Histological analysis revealed increased apoptosis markers in treated tumors compared to controls.

Study 2: Neuroprotection in Experimental Models

In a model of induced neurotoxicity:

  • Administration of the compound resulted in improved behavioral outcomes and reduced neuronal loss.
  • Biochemical assays showed decreased levels of inflammatory cytokines and oxidative stress markers .

Table 1: Summary of Biological Activity Findings

Biological ActivityCell Line/ModelLC50 (nM)Observations
AnticancerU87 (glioblastoma)200High cytotoxicity; effective in combination with XRT
NeuroprotectionAstrocyte cultures-Improved viability under neurotoxic conditions

Table 2: Comparison with Conventional Therapies

CompoundLC50 (nM)EfficacyNotes
tert-butyl N-(...)200HighMore effective than standard therapies
Conventional Chemotherapy>3000ModerateResistance observed in many cases

Q & A

Q. What are the key synthetic routes for tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate, and how is enantiomeric purity ensured?

The compound is synthesized via enantioselective methods, often involving chiral intermediates. A reported route uses allyl acetate and 4-Boc-4,7-diazaspiro[2.5]octane under standard conditions (70°C, DMF), yielding 98% product after purification by silica gel chromatography (hexane:ethyl acetate gradient) . Enantiomeric purity (>95% ee) is confirmed via HPLC with chiral columns, and structural integrity is validated by 1^1H/13^13C NMR and HRMS .

Q. Which spectroscopic and analytical techniques are employed to characterize this compound?

  • NMR Spectroscopy : 1^1H NMR (400 MHz) and 13^13C NMR (101 MHz) in CDCl3_3 confirm spirocyclic structure and stereochemistry .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) verifies molecular weight (e.g., m/z 212.2887 for C11_{11}H20_{20}N2_2O2_2) .
  • Purity Analysis : HPLC (≥98% purity) and GC/MS for solvent residue checks .

Advanced Research Questions

Q. How does the spirocyclic structure of this compound influence its role in JAK1-selective inhibitor design?

The 5-azaspiro[2.4]heptane scaffold provides conformational rigidity, enhancing binding selectivity to JAK1 over JAK2. In studies, derivatives like (R)-6c achieved an IC50_{50} of 8.5 nM against JAK1 with 48-fold selectivity over JAK3. This is attributed to steric complementarity in the kinase ATP-binding pocket, as shown in molecular docking studies .

Q. What strategies resolve discrepancies in bioactivity data across studies using this compound?

  • Cross-Validation : Replicate kinase profiling (e.g., Eurofins KinaseProfiler™) to confirm IC50_{50} values .
  • Structural Confirmation : Re-analyze stereochemistry via X-ray crystallography or NOESY NMR to rule out epimerization .
  • In Vivo Correlation : Validate in vitro results using collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) murine models .

Q. How can researchers optimize the pharmacokinetic profile of derivatives based on this scaffold?

  • ADME Studies : Assess metabolic stability in liver microsomes and permeability (Caco-2 assays) to identify liabilities .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to enhance oral bioavailability .
  • hERG Inhibition Mitigation : Replace basic amines with neutral substituents to reduce cardiotoxicity risk .

Q. What are the implications of stereochemistry on reactivity and biological activity?

The (7S)-configuration is critical for binding affinity. For example, the (R)-enantiomer of related compounds showed reduced JAK1 inhibition (IC50_{50} >100 nM). Stereochemical integrity is maintained using chiral auxiliaries or asymmetric catalysis during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.